molecular formula C20H23FN2O4 B3019428 N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide CAS No. 1797025-35-4

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

Cat. No.: B3019428
CAS No.: 1797025-35-4
M. Wt: 374.412
InChI Key: CSBUGNNJRGUEFR-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in the replacement of ethoxy or methoxy groups with other functional groups.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives with different substituents, such as:

  • N1-(4-methoxyphenyl)-N2-(2-(2-chlorophenyl)-2-methoxypropyl)oxalamide
  • N1-(4-ethoxyphenyl)-N2-(2-(2-bromophenyl)-2-methoxypropyl)oxalamide

Uniqueness

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is unique due to its specific combination of ethoxyphenyl and fluorophenyl groups, which may confer distinct chemical and biological properties

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C22H27FN4O3
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 903305-03-3

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro and in vivo studies, focusing on its antibacterial and antiproliferative effects.

Antibacterial Activity

Several studies have indicated that this compound exhibits significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. Notably, its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) is particularly noteworthy due to the growing concern over antibiotic resistance.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: 62.5 µg/mL
    • Against Escherichia coli: 78.12 µg/mL

These MIC values suggest that the compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antibacterial agent.

Antiproliferative Effects

In addition to its antibacterial properties, this compound has shown promising results in antiproliferative assays against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

  • IC50 Values :
    • HeLa cells: 226 µg/mL
    • A549 cells: 242.52 µg/mL

These results indicate that the compound can effectively reduce cell viability in cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that the compound may interact with specific proteins involved in bacterial resistance and cancer cell proliferation.

In Silico Studies

Computational analyses have been employed to predict the interactions of this compound with target proteins. For instance, docking studies have indicated strong binding affinities to bacterial regulatory proteins, which may explain its antibacterial efficacy.

Case Studies and Research Findings

StudyFocusFindings
Antibacterial ActivityDemonstrated significant inhibition of MRSA and E. coli with MIC values of 62.5 µg/mL and 78.12 µg/mL, respectively.
Antiproliferative EffectsShowed IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating potential as an anticancer agent.
In Silico AnalysisSuggested strong interactions with AgrA protein in Staphylococcus aureus, supporting the antibacterial mechanism.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c1-4-27-15-11-9-14(10-12-15)23-19(25)18(24)22-13-20(2,26-3)16-7-5-6-8-17(16)21/h5-12H,4,13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUGNNJRGUEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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